5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that features a thiophene ring fused with a benzothiazocine structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine typically involves the condensation of thiophene derivatives with appropriate benzothiazocine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The presence of the thiophene ring allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiazole: A heterocyclic compound with a fused benzene and thiazole ring.
Benzothiazocine: A compound similar to 5-(Thiophen-2-yl)-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine but without the thiophene ring.
Uniqueness
This compound is unique due to the combination of the thiophene and benzothiazocine structures. This fusion imparts distinct chemical properties and biological activities that are not observed in the individual components. The presence of both sulfur and nitrogen atoms enhances its reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
87697-01-6 |
---|---|
Molekularformel |
C14H15NS2 |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
5-thiophen-2-yl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C14H15NS2/c1-2-7-13-11(5-1)15-12(6-3-9-16-13)14-8-4-10-17-14/h1-2,4-5,7-8,10,12,15H,3,6,9H2 |
InChI-Schlüssel |
KRRLBVBWEBGMMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC2=CC=CC=C2SC1)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.